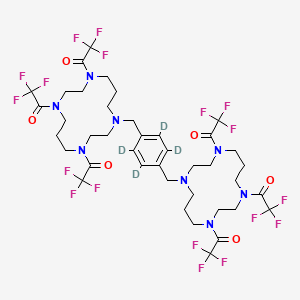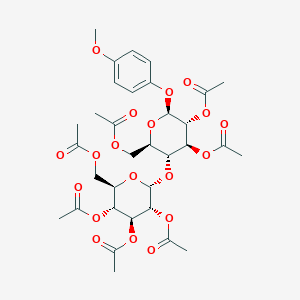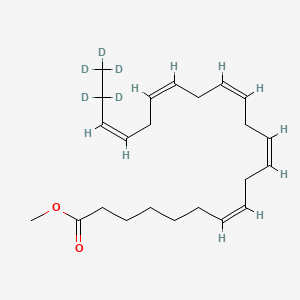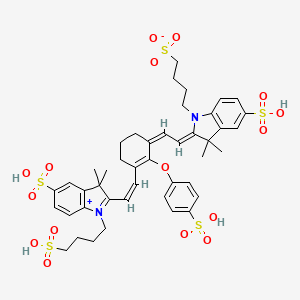
Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plerixafor hexa(trifluoroacetate)-d4 is a deuterated form of plerixafor, a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This compound is primarily used in combination with granulocyte-colony stimulating factor to mobilize hematopoietic stem cells to the peripheral blood for collection and autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of plerixafor involves the use of cyclam (1,4,8,11-tetraazacyclotetradecane) molecules connected by a para-xylylene linker. The retrosynthetic analysis of plerixafor can be summarized as follows:
- Introduction of protective groups at the three nitrogen atoms of cyclam.
- Reaction of trisubstituted cyclams with para-xylylene dihalide to afford hexaprotected derivative of plerixafor.
- Removal of the protective groups to complete the synthesis .
Industrial Production Methods
Industrial production of plerixafor typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of protective groups and their subsequent removal is crucial to avoid the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Plerixafor hexa(trifluoroacetate)-d4 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Complexation Reactions: Formation of complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated compounds and nucleophiles under mild conditions.
Complexation Reactions: Often involve metal salts and plerixafor in aqueous or organic solvents.
Major Products
The major products formed from these reactions include substituted derivatives of plerixafor and metal complexes that can be used for further applications in research and medicine .
Aplicaciones Científicas De Investigación
Plerixafor hexa(trifluoroacetate)-d4 has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in studies involving cell migration and signaling pathways.
Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Plerixafor hexa(trifluoroacetate)-d4 exerts its effects by inhibiting the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. This inhibition blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), leading to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood . The molecular targets and pathways involved include the CXCR4 receptor and the SDF-1α ligand, which play a crucial role in the trafficking and homing of hematopoietic stem cells .
Comparación Con Compuestos Similares
Similar Compounds
AMD3100: Another name for plerixafor, used interchangeably in scientific literature.
Mozobil: The brand name for plerixafor, used in clinical settings.
Uniqueness
Plerixafor hexa(trifluoroacetate)-d4 is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in research and clinical applications where prolonged activity is desired .
Propiedades
Fórmula molecular |
C40H48F18N8O6 |
|---|---|
Peso molecular |
1082.9 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[11-[[2,3,5,6-tetradeuterio-4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone |
InChI |
InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2/i5D,6D,7D,8D |
Clave InChI |
ZLIVMLGSJBPBRC-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CN2CCCN(CCN(CCCN(CC2)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H])[2H])CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H] |
SMILES canónico |
C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)


![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)





![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

